![molecular formula C10H15NO B2501683 (2S)-1-(benzyloxy)propan-2-amine CAS No. 83053-85-4](/img/structure/B2501683.png)
(2S)-1-(benzyloxy)propan-2-amine
Overview
Description
(2S)-1-(benzyloxy)propan-2-amine is a chiral secondary amine that is of interest in the field of organic synthesis due to its potential applications in pharmaceuticals and fine chemicals. The stereochemistry at the carbon bearing the amine group is significant as it can influence the biological activity of the compound.
Synthesis Analysis
The synthesis of chiral amines such as (2S)-1-(benzyloxy)propan-2-amine can be achieved through biotransamination processes. In one study, a series of racemic amines and prochiral ketones were synthesized from commercially available bromophenols or brominated pyridine derivatives. These compounds were then subjected to biotransamination using different transaminase sources to yield the (S)-amine enantiomers with high selectivity. Additionally, kinetic resolutions of the racemic amines were performed using Candida antarctica lipase type B, leading to the production of (S)-amines with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of (2S)-1-(benzyloxy)propan-2-amine includes a benzyl group attached to an oxygen atom, which is further connected to a chiral carbon atom that bears the amine group. The spatial arrangement of these groups is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of secondary amines like (2S)-1-(benzyloxy)propan-2-amine can be influenced by the presence of directing groups. For instance, the benzoxazol-2-yl- substituent has been shown to act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This substituent can be introduced and removed through various chemical reactions, demonstrating the versatility of secondary amines in synthetic chemistry .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enzymatic Synthesis of Enantioenriched Amines
(2S)-1-(benzyloxy)propan-2-amine has been utilized in enzymatic strategies to synthesize enantioenriched amines. For example, it has been used in biotransamination experiments, yielding both (R)- and (S)-amine enantiomers with high selectivity depending on the transaminase source. The compound has been specifically mentioned as a precursor in the synthesis of antimicrobial agents, like Levofloxacin (Mourelle-Insua et al., 2016).
Synthesis and Antimicrobial Activity
Derivatives of (2S)-1-(benzyloxy)propan-2-amine have been synthesized and evaluated for antimicrobial activity. Notably, compounds synthesized from (2S)-1-(benzyloxy)propan-2-amine showed strong activities against all tested microorganisms, indicating its potential in the development of new antimicrobial agents (Pund et al., 2020).
Synthesis of Dipeptide Synthons
The compound has also been used in the synthesis of novel 2H-azirin-3-amines as dipeptide synthons. Its derivatives have demonstrated potential as building blocks for dipeptides in the synthesis of model peptides, showcasing its utility in peptide and protein engineering (Breitenmoser et al., 2001).
Catalytic Transfer Hydrogenation
(2S)-1-(benzyloxy)propan-2-amine and its derivatives have been part of studies in catalytic transfer hydrogenation, an essential chemical process. The reaction efficiency and product yield indicate its significance in catalytic reactions and potential applications in various chemical syntheses (Samec & Bäckvall, 2002).
Crystallographic and Structural Analysis
The compound has been subject to crystallographic and structural studies to understand its conformation in different environments. These studies are crucial for developing new materials and understanding molecular interactions in complex systems (Nitek et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-phenylmethoxypropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUZZQIAJWNRAQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(benzyloxy)propan-2-amine | |
CAS RN |
83053-85-4 | |
Record name | (2S)-1-(benzyloxy)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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